molecular formula C12H24N2O2 B7931130 N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7931130
M. Wt: 228.33 g/mol
InChI Key: OVURICNXJDRVLE-LBPRGKRZSA-N
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Description

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is a synthetic compound with a complex structure that includes a pyrrolidine ring, a hydroxyethyl group, and an isopropyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic conditions.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via nucleophilic substitution reactions, where an appropriate hydroxyethyl halide reacts with the pyrrolidine ring.

    Attachment of the Isopropyl Acetamide Moiety: The final step involves the acylation of the pyrrolidine derivative with isopropyl acetamide using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydroxyethyl halides, nucleophiles like halides or amines

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the pyrrolidine ring provides structural stability. The isopropyl acetamide moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.

    Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and two ketone groups at positions 2 and 5.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group.

Uniqueness

N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethyl group and the isopropyl acetamide moiety distinguishes it from other pyrrolidine derivatives, providing unique properties that can be exploited in various applications.

Properties

IUPAC Name

N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVURICNXJDRVLE-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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